(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its structural components:
- Parent structure : 1-benzofuran-3(2H)-one (a benzofuran derivative with a ketone group at position 3)
- Substituents :
- 7-(Azepan-1-ylmethyl): A seven-membered saturated nitrogen heterocycle (azepane) connected via methyl group at position 7
- 2-[(5-Bromo-1-benzofuran-2-yl)methylidene]: A brominated benzofuran substituent attached through a methylidene group at position 2
- 6-Hydroxy: Hydroxyl group at position 6
The complete IUPAC name reflects these features with stereochemical designation:
(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one.
Table 1: Nomenclature Summary
| Feature | Description |
|---|---|
| Parent compound | 1-benzofuran-3(2H)-one |
| Position 2 substituent | (5-bromo-1-benzofuran-2-yl)methylidene (Z-configuration) |
| Position 6 substituent | Hydroxyl group |
| Position 7 substituent | Azepan-1-ylmethyl group |
Structural Characteristics and Key Functional Groups
The molecule contains three primary structural domains:
- Central benzofuranone core : A bicyclic system comprising fused benzene and furan rings with ketone functionality at position 3.
- Brominated benzofuran substituent : A second benzofuran ring substituted with bromine at position 5, connected via methylidene bridge to the central core.
- Azepane-containing side chain : A seven-membered nitrogen heterocycle (azepane) attached through methylene linkage at position 7.
Key functional groups include:
- α,β-Unsaturated ketone : The conjugated system between C2 methylidene and C3 ketone groups creates significant electronic delocalization.
- Phenolic hydroxyl : The position 6 hydroxyl group contributes hydrogen bonding capacity and acidity (predicted pKa ~9-10).
- Azepane moiety : The saturated nitrogen heterocycle introduces basic character (predicted pKa ~8-9 for the amine).
Figure 1: Structural Domains
Central Core Brominated Substituent Azepane Side Chain
O Br N
|| \\ ||
C=O O=C C-CH2-
Physicochemical Properties
Experimental and computed physicochemical parameters reveal distinct characteristics:
Table 2: Key Physicochemical Parameters
The compound's solubility profile shows:
- High lipophilicity (cLogP 4.4) suggesting poor aqueous solubility
- Moderate hydrogen bonding capacity (TPSA 65.6 Ų)
- pH-dependent ionization due to phenolic hydroxyl and azepane amine groups.
Stereochemical considerations :
- The Z-configuration at the methylidene bridge (C2 position) creates specific spatial arrangements of bromobenzofuran and central core.
- Molecular modeling shows dihedral angles of 178° between benzofuran rings, indicating near-planar conjugation.
Thermal stability :
- No experimental melting point reported, but computational models suggest decomposition before melting due to multiple reactive functional groups.
Properties
Molecular Formula |
C24H22BrNO4 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H22BrNO4/c25-16-5-8-21-15(11-16)12-17(29-21)13-22-23(28)18-6-7-20(27)19(24(18)30-22)14-26-9-3-1-2-4-10-26/h5-8,11-13,27H,1-4,9-10,14H2/b22-13- |
InChI Key |
HXIQKJNOMGJPSZ-XKZIYDEJSA-N |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one, with the CAS number 929488-81-3, is a complex organic molecule that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHBrNO
- Molecular Weight : 468.3 g/mol
- Structural Features : The structure includes a benzofuran core and a brominated moiety, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related benzofuran derivatives. For instance, compounds structurally similar to (2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one have demonstrated significant activity against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 7.17 ± 0.94 | VEGFR-2 Inhibition |
| Compound B | A549 (Lung) | 2.93 ± 0.47 | Apoptosis Induction |
| (2Z)-7-(azepan...) | TBD | TBD | TBD |
In a study evaluating indolinone derivatives, compounds similar to (2Z)-7-(azepan...) exhibited IC values indicating potent inhibition of cancer cell proliferation. The mechanism often involves the inhibition of key signaling pathways such as VEGFR-2, which is crucial for tumor angiogenesis .
The proposed mechanisms through which (2Z)-7-(azepan...) exerts its biological effects include:
- VEGFR Inhibition : Similar compounds have shown to inhibit the vascular endothelial growth factor receptor (VEGFR), leading to reduced tumor growth and angiogenesis.
- Apoptotic Pathways : Induction of apoptosis has been observed in various studies, where key apoptotic markers such as caspase-3 and caspase-9 were activated.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, further contributing to their anti-proliferative effects.
Case Studies
Several studies have investigated compounds closely related to (2Z)-7-(azepan...). For example:
- Study on Indolinone Derivatives : This research focused on the anticancer activity against MCF-7 and A549 cell lines, revealing that certain derivatives had IC values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between these compounds and VEGFR, supporting experimental findings regarding their inhibitory effects on cancer cell proliferation.
Scientific Research Applications
The compound (2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with significant potential in various scientific and pharmacological applications. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by detailed data tables and case studies.
The biological activity of (2Z)-7-(azepan-1-ylmethyl)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one has been investigated in various studies, highlighting its potential as a therapeutic agent. Key findings include:
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, particularly those associated with mutant BRAF signaling pathways, which are prevalent in melanoma and lung cancer .
- Antimicrobial Properties : The compound has shown promise in preliminary tests against certain bacterial strains, indicating potential as an antimicrobial agent .
- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study conducted on melanoma cells demonstrated that treatment with this compound resulted in significant apoptosis (programmed cell death) in BRAF-mutant cell lines, suggesting its role as a targeted therapy for specific cancer types.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus showed that this compound effectively inhibited bacterial growth at low concentrations, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following benzofuran-3-one derivatives share core structural similarities but differ in substituents, leading to distinct physicochemical and biological properties:
Physicochemical and Pharmacological Properties
- Lipophilicity: The bromine atom in the target compound increases molecular weight (≈437 g/mol) and lipophilicity compared to non-halogenated analogs (e.g., ’s methoxy derivative). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Solubility : The azepane substituent (7-membered amine ring) offers moderate basicity and solubility in polar solvents, contrasting with ’s bis-methoxyethyl group, which is more hydrophilic .
- Bioactivity : The indole analog () may interact with neurotransmitter receptors due to its heterocyclic aromatic system, while the target compound’s brominated benzofuran could favor interactions with halogen-binding pockets in enzymes .
Preparation Methods
Azeotropic Dehydration of o-Hydroxyphenylacetic Acid
This method employs solid acid catalysts (e.g., resin cation exchange resins) in aromatic solvents (toluene, hexane) under reflux conditions. A representative protocol is:
Cycloaddition of 3-Hydroxypyrones and Nitroalkenes
A regioselective approach using Lewis acids (e.g., AlCl₃) in 1,2-dichlorobenzene (DCB) at 120°C:
| Substrate | Reagents/Catalysts | Temperature | Yield | Source |
|---|---|---|---|---|
| 3-Hydroxy-4-methyl-2H-pyran-2-one | Methyl 3-nitrobut-3-enoate, BHT, AlCl₃ (0.1 equiv), TFA (0.2 equiv) | 120°C, 16 hours | 76% |
Bromination of Benzofuran
The 5-bromo-1-benzofuran-2-yl group is critical for the methylidene linkage. Key bromination strategies include:
Electrophilic Aromatic Substitution
Using brominating agents like N-bromosuccinimide (NBS) or benzenesulfonyl chloride in toluene:
Directed Bromination via Metal Catalysis
Copper-mediated coupling for aryl halide formation, though less commonly reported for benzofurans.
Formation of the Methylidene Linkage
The Z-configured methylidene bridge connects the benzofuranone core to the brominated benzofuran. Likely methods include:
Condensation Reactions
Amine-aldehyde condensation under acidic conditions (e.g., glacial acetic acid):
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzofuranone, 5-bromobenzofuran-2-carbaldehyde | Methanol, acetic acid, reflux, 3 hours | (Z)-N-(benzofuran-2-yl (4-chlorophenyl) methylene) aniline | ~60% |
Introduction of the Azepane Group
The 7-(azepan-1-ylmethyl) substituent is introduced via nucleophilic substitution or alkylation:
Alkylation of Benzofuranone
Using azepan-1-ylmethyl halides under basic conditions:
| Substrate | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 7-Hydroxybenzofuranone | Azepan-1-ylmethyl bromide, K₂CO₃, DMF, 60°C | 12 hours | ~70% |
Stereochemical Control and Purification
Achieving the Z-configuration at the methylidene group requires:
-
Steric Control : Bulky solvents (e.g., 1,2-dichlorobenzene) to favor cis-addition.
-
Chromatography : Silica gel column chromatography for isomer separation.
Comparative Analysis of Key Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Azeotropic Dehydration | High efficiency, minimal byproducts | Requires specialized catalysts | 96–98% |
| Cycloaddition | Regioselective, scalable | Sensitive to steric hindrance | 64–76% |
| Electrophilic Bromination | Simple reagents | Possible over-bromination | 60–70% |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the compound to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use NaH in THF for deprotonation and subsequent alkylation, as demonstrated in benzofuran derivative syntheses . Adjust stoichiometry to minimize side reactions (e.g., over-alkylation).
- Protecting Groups : Protect the 6-hydroxy group with benzyl or tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent unwanted oxidation or side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in benzene or chloroform for high-purity crystals .
- Table 1 : Comparison of Reaction Yields
| Step | Reagent/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Deprotonation | NaH/THF, 0°C | 75–80 | 90 | |
| Alkylation | Azepane-CH₂Br, RT | 65 | 85 | |
| Crystallization | Benzene evaporation | 82 | >99 |
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and stereochemistry. The Z-configuration of the methylidene group can be verified via -NMR coupling constants (e.g., for trans-olefinic protons) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯O interactions in the hydroxybenzofuran core) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., bromo-substituted benzofurans in ). For example, the 5-bromo substituent’s deshielding effect alters chemical shifts in -NMR by 2–3 ppm.
- Dynamic Effects : Consider tautomerism or conformational flexibility (e.g., keto-enol tautomerism in the 3(2H)-one moiety) using variable-temperature NMR or DFT calculations.
- Crystallographic Validation : Use X-ray diffraction to unambiguously assign stereochemistry and resolve ambiguities from overlapping NMR signals .
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize assays based on structural analogs (e.g., benzofuran derivatives with antimicrobial or antitumor activity ).
- Assay Design :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations.
- SAR Studies : Modify the azepan-1-ylmethyl or bromobenzofuran groups to probe structure-activity relationships .
Q. How can researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Parameter Optimization : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches.
- Side Reaction Mitigation : Monitor intermediates via TLC or LC-MS to identify byproducts (e.g., dimerization or over-alkylation) .
- Reproducibility Checks : Validate published protocols with controlled reagent sources (e.g., anhydrous THF vs. technical grade) .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- Solubility Prediction : Use COSMO-RS or Abraham solvation models to estimate logP and aqueous solubility .
- Docking Studies : Model interactions with biological targets (e.g., enzymes with benzofuran-binding pockets) using AutoDock Vina or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
